molecular formula C5H13NO2.ClH<br>C5H14ClNO2 B12647599 2,2-Dimethoxyethyl(methyl)ammonium chloride CAS No. 56766-80-4

2,2-Dimethoxyethyl(methyl)ammonium chloride

Cat. No.: B12647599
CAS No.: 56766-80-4
M. Wt: 155.62 g/mol
InChI Key: VRFVCWXHJCQSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethoxyethyl(methyl)ammonium chloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.623 g/mol . It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxyethyl(methyl)ammonium chloride typically involves the reaction of aminoacetaldehyde dimethyl acetal with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction mixture is usually subjected to purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyethyl(methyl)ammonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .

Scientific Research Applications

2,2-Dimethoxyethyl(methyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxyethyl(methyl)ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethoxyethylamine
  • 2,2-Dimethoxyethyl(methyl)amine
  • 2,2-Dimethoxyethyl(trimethyl)ammonium chloride

Uniqueness

2,2-Dimethoxyethyl(methyl)ammonium chloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of functional groups that make it suitable for specific applications in synthesis and research .

Properties

CAS No.

56766-80-4

Molecular Formula

C5H13NO2.ClH
C5H14ClNO2

Molecular Weight

155.62 g/mol

IUPAC Name

2,2-dimethoxy-N-methylethanamine;hydrochloride

InChI

InChI=1S/C5H13NO2.ClH/c1-6-4-5(7-2)8-3;/h5-6H,4H2,1-3H3;1H

InChI Key

VRFVCWXHJCQSHZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.